molecular formula C7H6N4 B12519373 1H-Pyrido[3,2-E][1,2,4]triazepine CAS No. 660817-65-2

1H-Pyrido[3,2-E][1,2,4]triazepine

Cat. No.: B12519373
CAS No.: 660817-65-2
M. Wt: 146.15 g/mol
InChI Key: KFIONCKRNDNQLL-UHFFFAOYSA-N
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Description

1H-Pyrido[3,2-E][1,2,4]triazepine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a triazepine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1H-Pyrido[3,2-E][1,2,4]triazepine typically involves the aza-annulation of an active, versatile building block such as 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with different bifunctional reagents under solvent-free conditions . This method is efficient and yields high amounts of the desired product without the need for catalysis. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

1H-Pyrido[3,2-E][1,2,4]triazepine undergoes a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1H-Pyrido[3,2-E][1,2,4]triazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Pyrido[3,2-E][1,2,4]triazepine exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that it can bind to targets such as Janus Kinase-2, affecting its activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

1H-Pyrido[3,2-E][1,2,4]triazepine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical reactivity, which makes it a valuable compound for various applications.

Properties

CAS No.

660817-65-2

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3H-pyrido[3,2-e][1,2,4]triazepine

InChI

InChI=1S/C7H6N4/c1-2-6-7(8-3-1)4-10-11-5-9-6/h1-5H,(H,9,11)

InChI Key

KFIONCKRNDNQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NNC=N2)N=C1

Origin of Product

United States

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